Ethyl 4-(3-oxopropyl)benzoate
Overview
Description
Ethyl 4-(3-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a colorless to yellow liquid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3-oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-oxopropyl)benzoate can be synthesized through several methods. One common route involves the esterification of 4-(3-oxopropyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of ethyl benzoate with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of ethyl benzoate to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(3-oxopropyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the 3-oxopropyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of ethyl 4-(3-hydroxypropyl)benzoate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-(3-oxopropyl)benzoic acid.
Reduction: Ethyl 4-(3-hydroxypropyl)benzoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-oxopropyl)benzoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways, where it serves as a substrate or inhibitor.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Industry: In the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-(3-oxopropyl)benzoate depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate that undergoes transformation by the enzyme, leading to the formation of specific products. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(3-oxopropyl)benzoate can be compared with similar compounds such as:
Ethyl 4-(3-hydroxypropyl)benzoate: Differing by the presence of a hydroxyl group instead of a carbonyl group in the 3-oxopropyl moiety.
Ethyl 4-(3-chloropropyl)benzoate: Differing by the presence of a chlorine atom instead of a carbonyl group in the 3-oxopropyl moiety.
Ethyl 4-(3-aminopropyl)benzoate: Differing by the presence of an amino group instead of a carbonyl group in the 3-oxopropyl moiety.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
ethyl 4-(3-oxopropyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGHWSPLSWRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373864 | |
Record name | ethyl 4-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151864-81-2 | |
Record name | ethyl 4-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151864-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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